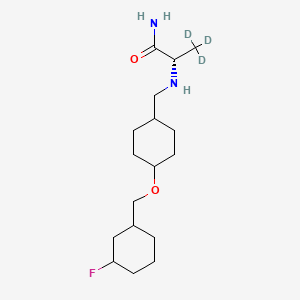
Fmoc-Ser(tBu)-OH-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ser(tBu)-OH-15N, also known as fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine-15N, is a high-purity, Fmoc-protected amino acid used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino acid during synthesis, and a tert-butyl (tBu) group that protects the hydroxyl side chain of serine. The 15N isotope labeling is often used in nuclear magnetic resonance (NMR) studies to provide detailed structural information.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(tBu)-OH-15N typically involves the following steps:
Protection of the Serine Hydroxyl Group: Serine is first protected by reacting with tert-butyl acetate and perchloric acid in the presence of tert-butyl alcohol.
Introduction of the Fmoc Group: The protected serine is then reacted with Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) to introduce the Fmoc group.
Hydrolysis: The final step involves hydrolyzing the intermediate product to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to achieve high purity levels.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards for purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ser(tBu)-OH-15N undergoes several types of chemical reactions, including:
Fmoc Deprotection: Removal of the Fmoc group using a base such as piperidine in DMF.
tBu Deprotection: Removal of the tert-butyl group using acidic conditions, typically trifluoroacetic acid (TFA) in DCM.
Peptide Bond Formation: Coupling with other amino acids to form peptide bonds using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide)
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
tBu Deprotection: Trifluoroacetic acid in DCM.
Peptide Coupling: HBTU or DIC in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA)
Major Products
Fmoc Deprotection: Ser(tBu)-OH-15N.
tBu Deprotection: Ser-OH-15N.
Peptide Coupling: Peptides with this compound incorporated into the sequence
Scientific Research Applications
Fmoc-Ser(tBu)-OH-15N is widely used in scientific research, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS)
NMR Studies: The 15N isotope labeling is valuable in NMR spectroscopy for studying protein structure and dynamics.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Research: Employed in the study of protein-protein interactions, enzyme mechanisms, and cellular signaling pathways
Mechanism of Action
The mechanism of action of Fmoc-Ser(tBu)-OH-15N primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted side reactions during peptide bond formation. The tert-butyl group protects the hydroxyl side chain, ensuring the integrity of the serine residue throughout the synthesis process. The 15N isotope labeling allows for detailed structural analysis using NMR spectroscopy, providing insights into the molecular interactions and conformational changes of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Thr(tBu)-OH: Similar to Fmoc-Ser(tBu)-OH-15N but with threonine instead of serine.
Fmoc-Asp(OtBu)-OH: Contains aspartic acid with a tert-butyl ester protecting group.
Fmoc-Glu(OtBu)-OH: Contains glutamic acid with a tert-butyl ester protecting group.
Uniqueness
This compound is unique due to its 15N isotope labeling, which is not commonly found in other Fmoc-protected amino acids. This labeling provides a powerful tool for NMR studies, allowing researchers to gain detailed insights into the structure and dynamics of peptides and proteins .
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/i23+1 |
InChI Key |
REITVGIIZHFVGU-VSBQSISVSA-N |
Isomeric SMILES |
CC(C)(C)OCC(C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)



![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)


![(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one](/img/structure/B15141035.png)
![N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen](/img/structure/B15141044.png)
![6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15141056.png)
